Ethyl 5-chloro-6-methylpyrazine-2-carboxylate
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Overview
Description
Ethyl 5-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-methylpyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux to facilitate esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Hydrolysis: 5-chloro-6-methylpyrazine-2-carboxylic acid.
Reduction: Various reduced derivatives of the original compound.
Scientific Research Applications
Ethyl 5-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-methylpyrazine-2-carboxylate
- 5-chloro-6-methylpyrazine-2-carboxylic acid
- Ethyl 5-methylpyrazine-2-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and reactivity.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 5-chloro-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3 |
InChI Key |
YUCWVVIAOAXWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)C)Cl |
Origin of Product |
United States |
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